molecular formula C25H29N5O2S B2862994 4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-70-8

4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2862994
CAS RN: 1111210-70-8
M. Wt: 463.6
InChI Key:
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an isobutyl group, an isopropyl group, a thioether group, a carboxamide group, and a [1,2,4]triazolo[4,3-a]quinazoline group . These functional groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-a]quinazoline group, for example, is a fused ring system containing two nitrogen atoms and multiple carbon atoms .

Future Directions

Compounds with similar structures have shown promise in various areas of medicinal chemistry, including as potential antimicrobial and anticancer agents . Therefore, it’s possible that this compound could also have interesting biological activities that could be explored in future research.

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole scaffold are known to be biologically active and have been used in drug discovery studies against cancer cells, microbes, and various types of diseases .

Mode of Action

1,2,4-triazoles, which are part of the compound’s structure, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

1,2,4-triazoles have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound might affect multiple biochemical pathways related to these activities.

Pharmacokinetics

The review on 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines, which are structurally similar to the compound, mentions in silico pharmacokinetic and molecular modeling studies . This suggests that similar studies might be applicable for this compound.

Result of Action

Compounds containing the 1,2,4-triazole scaffold have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound might have similar effects.

Action Environment

The structure–activity relationship of biologically important 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines, which are structurally similar to the compound, has been studied . This suggests that similar studies might be applicable for this compound.

properties

IUPAC Name

1-[(3-methylphenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-15(2)13-29-23(32)20-10-9-19(22(31)26-16(3)4)12-21(20)30-24(29)27-28-25(30)33-14-18-8-6-7-17(5)11-18/h6-12,15-16H,13-14H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTMAGAUNIVQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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